molecular formula C7H6ClF5OS B1458086 2-Chloro-5-(pentafluorosulfur)benzyl alcohol CAS No. 1373920-80-9

2-Chloro-5-(pentafluorosulfur)benzyl alcohol

Cat. No.: B1458086
CAS No.: 1373920-80-9
M. Wt: 268.63 g/mol
InChI Key: YRZHFWSMRASOIL-UHFFFAOYSA-N
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Description

2-Chloro-5-(pentafluorosulfur)benzyl alcohol is a chemical compound with the molecular formula C7H6ClF5OS and a molecular weight of 268.63 g/mol . This compound is characterized by the presence of a chloro group, a pentafluorosulfur group, and a benzyl alcohol moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(pentafluorosulfur)benzyl alcohol typically involves the reaction of 2-chloro-5-(pentafluorosulfur)benzoyl chloride with a suitable reducing agent. The reaction is carried out under controlled conditions to ensure the selective reduction of the benzoyl chloride to the corresponding benzyl alcohol .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process generally involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(pentafluorosulfur)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of 2-Chloro-5-(pentafluorosulfur)benzaldehyde or 2-Chloro-5-(pentafluorosulfur)benzoic acid.

    Reduction: Formation of 2-Chloro-5-(pentafluorosulfur)benzylamine or 2-Chloro-5-(pentafluorosulfur)benzylthiol.

    Substitution: Formation of various substituted benzyl alcohol derivatives.

Scientific Research Applications

2-Chloro-5-(pentafluorosulfur)benzyl alcohol is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-5-(pentafluorosulfur)benzyl alcohol involves its interaction with specific molecular targets. The chloro and pentafluorosulfur groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The benzyl alcohol moiety can undergo oxidation or reduction, further modifying the compound’s properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)benzyl alcohol
  • 2-Chloro-5-(difluoromethyl)benzyl alcohol
  • 2-Chloro-5-(fluoromethyl)benzyl alcohol

Comparison

2-Chloro-5-(pentafluorosulfur)benzyl alcohol is unique due to the presence of the pentafluorosulfur group, which imparts distinct chemical properties compared to other similar compounds. The pentafluorosulfur group enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

[2-chloro-5-(pentafluoro-λ6-sulfanyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF5OS/c8-7-2-1-6(3-5(7)4-14)15(9,10,11,12)13/h1-3,14H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZHFWSMRASOIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801166354
Record name Sulfur, [4-chloro-3-(hydroxymethyl)phenyl]pentafluoro-, (OC-6-21)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801166354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373920-80-9
Record name Sulfur, [4-chloro-3-(hydroxymethyl)phenyl]pentafluoro-, (OC-6-21)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373920-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfur, [4-chloro-3-(hydroxymethyl)phenyl]pentafluoro-, (OC-6-21)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801166354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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